Comparative Anti-HIV Activity of Epigomisin O vs. (±)-Gomisin M1 in H9 Cells
Epigomisin O exhibits moderate, measurable anti-HIV-1 activity, with an EC50 value of 42 μM in H9 cells against the HIV-1 3B strain [1]. In stark contrast, a co-isolated analog from the same study, (±)-gomisin M1, demonstrates extremely potent activity with an EC50 value of <0.65 μM and a therapeutic index (TI) > 68 [1]. This >60-fold difference in potency, quantified under identical experimental conditions, establishes the critical role of specific structural features in determining anti-HIV efficacy within this lignan class.
| Evidence Dimension | Anti-HIV-1 (3B) Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 42 μM; IC50 (Cytotoxicity) > 60 μM |
| Comparator Or Baseline | (±)-Gomisin M1: EC50 < 0.65 μM; Therapeutic Index (TI) > 68 |
| Quantified Difference | EC50 difference > 64.6-fold (Epigomisin O is >64.6-fold less potent) |
| Conditions | H9 cell line infected with HIV-1 3B strain; quantified by p24-antigen ELISA after 4 days [1]. |
Why This Matters
This direct, quantitative comparison provides a clear benchmark for researchers seeking to study structure-activity relationships (SAR) in anti-HIV lignans or requiring a moderate-activity reference compound for assay development.
- [1] Chen, M.; Kilgore, N.; Lee, K. H.; Chen, D. F. Rubrisandrins A and B, Lignans and Related Anti-HIV Compounds from Schisandra rubriflora. Journal of Natural Products, 2006, 69(12), 1697–1701. View Source
